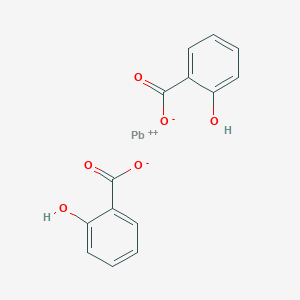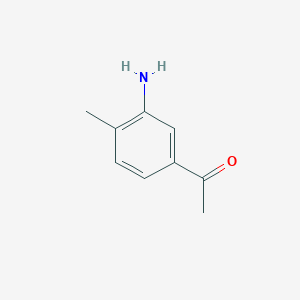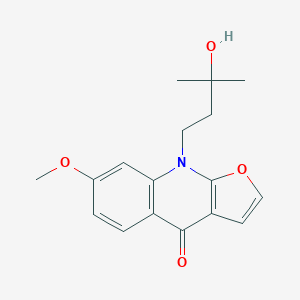
Magnesium iron silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium Iron Silicate is a type of silicate mineral that has a generalized chemical composition of A2SiO4. In this composition, “A” is generally Mg or Fe . It is also known as Olivine, which is distinguished by its glassy luster, conchoidal fracture, green color, and granular nature .
Synthesis Analysis
The formation of this compound, specifically in the form of uncommon Fe- and Mg-bearing clays, has been reported under natural alkaline conditions . These clays, referred to as iron-magnesium-silicate-hydrates (F-M-S-H), are formed through detailed characterization involving tetrahedral–octahedral–tetrahedral (TOT) layers, imperfect interlayer hydroxide sheets, and interlayer Ca ions .Molecular Structure Analysis
The molecular structure of this compound is characterized by an orthorhombic crystal system . The ratio of magnesium to iron varies between the two endmembers of the solid solution series: forsterite (Mg-endmember: Mg2SiO4) and fayalite (Fe-endmember: Fe2SiO4) .Chemical Reactions Analysis
The formation of this compound involves several chemical reactions. For instance, the formation of Fe- and Mg-bearing clays is known to occur by the interaction between cementitious materials and bentonite .Physical And Chemical Properties Analysis
This compound is known for its heat stability, resistance to chemical weathering, and ability to absorb moisture and oils . It is usually distinguished by its glassy luster, conchoidal fracture, green color, and granular nature .Applications De Recherche Scientifique
1. Contribution to CO2 Sequestration
Magnesium iron silicate, specifically in the form of Mg-silicate rock containing iron such as serpentinite, plays a role in the sequestration of CO2. The process of producing magnesium hydroxide (Mg(OH)2) from these minerals can be used to sequester carbon either directly at power plants or by restoring oceanic pH levels, aiding in atmospheric carbon sequestration. However, extracting iron from Mg-silicate minerals can increase energy requirements significantly, impacting the efficiency of this process (Nduagu, Fagerlund, & Zevenhoven, 2012).
2. Magnesium Hydroxide Production
Research has explored magnesium hydroxide production from various Mg-silicate rocks for CO2 mineralization. This involves a gas/solid carbonation process of Mg(OH)2 in a fluidized bed reactor, where Mg extraction behavior and the effects of iron by-products on reactivity are key considerations. The study provides insights into the suitability of different Mg-silicate minerals for this process (Nduagu et al., 2012).
3. Geochemistry of Earth's Lower Mantle
This compound in the form of perovskite plays a significant role in the geochemistry of the Earth's lower mantle. The study of iron–magnesium exchange and trace-element partitioning in this context provides insights into the deep interiors of Earth, with implications for understanding the oxidation state of the Earth and core segregation processes (Auzende et al., 2008).
4. Adsorption Capacity for Pollutant Removal
Hierarchical iron oxide@magnesium silicate magnetic nanorods have been developed to remove organic pollutants from water efficiently. These materials show excellent adsorption kinetics and capacity, indicating their potential as super adsorbents in industrial wastewater treatment and drinking water purification (Zhang et al., 2013).
5. Impact on Glass Alteration
The interaction of iron and magnesium with glass, specifically International Simple Glass, affects its alteration. The study of these effects over extended periods has helped in understanding the nature of alteration products and their control over glass alteration. This research is crucial in fields like nuclear waste immobilization (Aréna et al., 2017).
6. Bioceramics in Orthopedic Applications
This compound, in its bioceramic forms, is increasingly being used in orthopedic applications. These materials, such as magnesium phosphates and silicates, are utilized in bone cements, scaffolds, and implant coatings, highlighting their significance in the field of biomaterials and bone regeneration (Nabiyouni et al., 2018).
Mécanisme D'action
Orientations Futures
Magnesium Iron Silicate has potential applications in environmental contexts. For instance, the mineral olivine can naturally sequester carbon dioxide (CO2), one of the primary greenhouse gases contributing to climate change . Recent studies have also explored its potential use in energy storage, particularly in the development of lithium-ion batteries .
Propriétés
Numéro CAS |
19086-72-7 |
|---|---|
Formule moléculaire |
Fe2Mg8O20Si5 |
Poids moléculaire |
766.55 g/mol |
Nom IUPAC |
octamagnesium;iron(2+);pentasilicate |
InChI |
InChI=1S/2Fe.8Mg.5O4Si/c;;;;;;;;;;5*1-5(2,3)4/q10*+2;5*-4 |
Clé InChI |
FOKWMWSOTUZOPN-UHFFFAOYSA-N |
SMILES |
O[Si](O)(O)O.O[Si](O)(O)O.[Mg].[Mg].[Mg].[Fe] |
SMILES canonique |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+2].[Fe+2] |
Autres numéros CAS |
19086-72-7 |
Description physique |
Olive-green to reddish solid; [Wikipedia] |
Synonymes |
(Mg,Fe)SiO3 magnesium iron silicate olivine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)








![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)